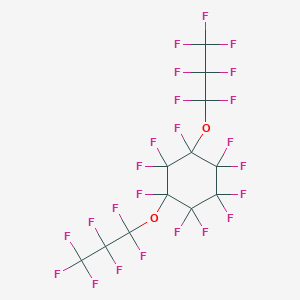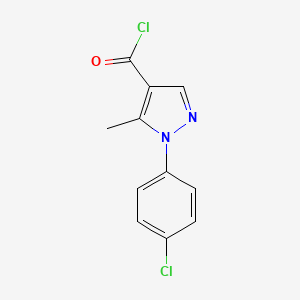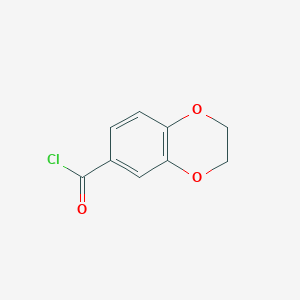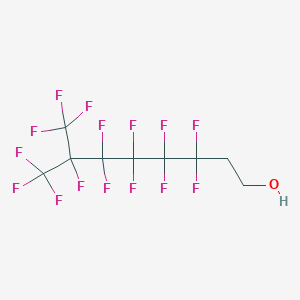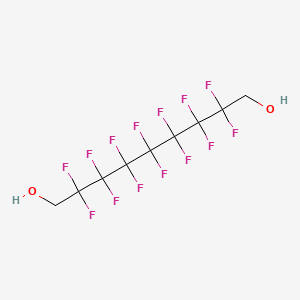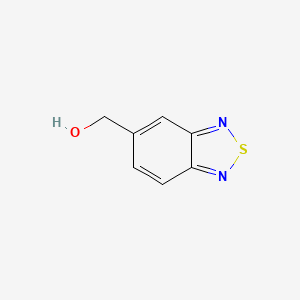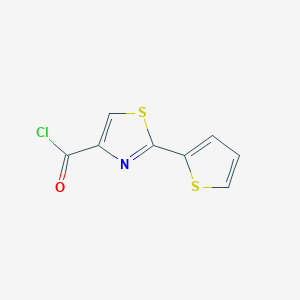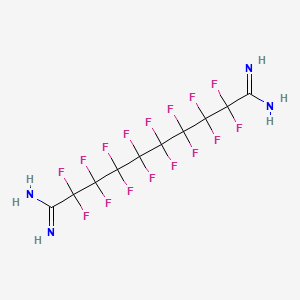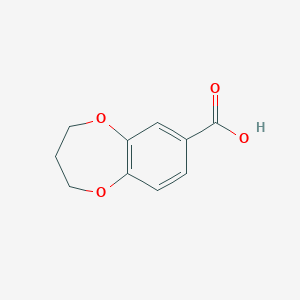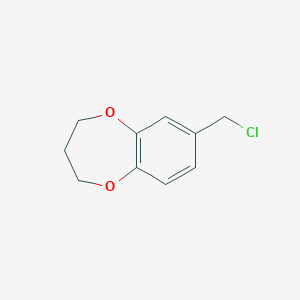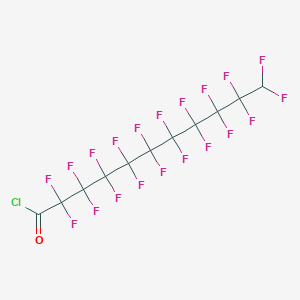
2-氯-1-(2,6-二甲基吗啉-4-基)-乙酮
描述
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, also known as 2-chloro-1-morpholine-4-ethanone or 2-CMME, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CMME has been used in the synthesis of numerous pharmaceuticals including anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of dyes and pigments, and in the manufacture of agrochemicals.
科学研究应用
新型合成方法
- 2-二甲胺基喹啉衍生物的一锅法合成:Amaresh和Perumal(1998)的研究突出了一种从芳基叠氮酮合成2-二甲胺基喹啉衍生物的新型一锅法合成方法,可能包括类似于2-氯-1-(2,6-二甲基吗啉-4-基)-乙酮(Amaresh & Perumal, 1998)的化合物。
有机化学应用
- 新型环氨基苯醌的合成:Tuyun和Yıldız(2018)研究了新型环氨基苯醌的合成和表征,这个过程可能涉及类似化合物(Tuyun & Yıldız, 2018)。
- 用于腐蚀抑制的镉(II)席夫碱络合物:Das等人(2017)探讨了镉(II)席夫碱络合物的合成,展示了在腐蚀抑制方面的潜在应用,类似化合物可能发挥作用(Das et al., 2017)。
药物和生物研究
- 抗氧化和抗糖尿病药物:Murugavel等人(2017)合成了新型氯喹啉衍生物,包括结构类似于2-氯-1-(2,6-二甲基吗啉-4-基)-乙酮的化合物,用于潜在的抗氧化和抗糖尿病应用(Murugavel et al., 2017)。
- 用于对映选择性合成的生物转化:Miao等人(2019)研究了新的Acinetobacter sp.分离物的生物转化,用于高度对映选择性合成手性中间体,展示了类似化合物的潜在药物应用(Miao et al., 2019)。
属性
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
CAS RN |
379254-90-7 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

